molecular formula C27H23N3O6 B2850773 2-(3-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one CAS No. 1207026-81-0

2-(3-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

Cat. No.: B2850773
CAS No.: 1207026-81-0
M. Wt: 485.496
InChI Key: VTVQHCPIRHXECB-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a useful research compound. Its molecular formula is C27H23N3O6 and its molecular weight is 485.496. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties and Tubulin Assembly Inhibition

IsoCombretaQuinolines (IsoCoQuines), which share structural similarities with the compound , have demonstrated potent cytotoxic activity against human cancer cell lines and inhibited tubulin assembly. These compounds, particularly those with modifications on the B-ring, induced cell cycle arrest in the G2/M phase, suggesting their potential as anticancer agents through disruption of microtubule formation (Khelifi et al., 2017).

Antibacterial and Antifungal Activities

Derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione, structurally related to the compound of interest, have been synthesized and evaluated for their antimicrobial properties. These compounds showed significant antibacterial and antifungal activities against various strains, indicating their potential as novel antimicrobial agents (Sirgamalla & Boda, 2019).

Electroluminescence and Photophysical Properties

π-Conjugated imidazole–isoquinoline derivatives, related to the structure of interest, have been synthesized and characterized for their electroluminescence behavior. These compounds displayed high fluorescence and were explored for their potential in organic light-emitting diodes (OLEDs). Their photophysical, electrochemical, and thermal properties suggest their applicability in electronic devices (Nagarajan et al., 2014).

Antitumor Activity of Isoquinoline Derivatives

Isoquinoline derivatives have been investigated for their antitumor activities. Compounds structurally similar to the molecule of interest were found to have cytotoxic effects against tumor cell lines, indicating their potential in cancer therapy (Houlihan et al., 1995).

IsoCombretaQuinazolines and Antitubulin Activity

IsoCombretaQuinazolines, analogous to the mentioned compound by lacking the 3,4,5-trimethoxyphenyl ring, have shown nanomolar-level cytotoxicity against cancer cell lines and effectively inhibited tubulin polymerization. These findings highlight the role of structural modifications in enhancing biological activity and potential anticancer properties (Soussi et al., 2015).

Properties

IUPAC Name

2-(3-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O6/c1-32-18-9-7-8-17(14-18)30-15-21(19-10-5-6-11-20(19)27(30)31)26-28-25(29-36-26)16-12-22(33-2)24(35-4)23(13-16)34-3/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVQHCPIRHXECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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